(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol
Description
(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol (CAS: 1353742-19-4) is a bicyclic ether derivative with a molecular formula of C₁₃H₁₆O₃ and a molecular weight of 220.24. This compound features a 6-oxabicyclo[3.1.0]hexane core substituted with a benzyloxymethyl group at position 2 and a hydroxyl group at position 5. It is synthesized as a high-purity intermediate (≥95%) for drug delivery modifications and organic synthesis, with solubility in dichloromethane, diethyl ether, and ethyl acetate . Its stereochemistry and functional groups make it a versatile scaffold in medicinal chemistry, particularly for probing enzyme interactions or serving as a chiral building block.
Properties
IUPAC Name |
(1S,2S,3R,5R)-2-(phenylmethoxymethyl)-6-oxabicyclo[3.1.0]hexan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c14-11-6-12-13(16-12)10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-14H,6-8H2/t10-,11+,12+,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHHAQDOQOLDFK-LOWDOPEQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C1O2)COCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]2[C@@H]1O2)COCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vanadium-Catalyzed Epoxidation
A high-yielding route employs vanadyl acetylacetonate (VO(acac)₂) and tert-butyl hydroperoxide (TBHP):
Mechanistic insights :
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VO(acac)₂ generates peracid species for epoxide formation
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Ring strain directs endo-selective cyclization
Photochemical [2+2] Cycloaddition
Alternative method for lab-scale production:
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UV irradiation (254 nm) of 2-(benzyloxymethyl)furan and ethylene in acetone
Resolution of Racemic Mixtures
Despite chiral induction strategies, residual racemization necessitates resolution:
| Technique | Conditions | Result |
|---|---|---|
| Chiral HPLC | Chiralpak IC column, hexane/i-PrOH 90:10 | 99.5% ee |
| Enzymatic resolution | Lipase PS-30, vinyl acetate, 37°C | 82% yield, 98% ee |
Industrial-Scale Process Optimization
A patented 4-step sequence achieves 68% overall yield at kilogram scale:
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Cyclopentadiene generation (Na sand, 110°C)
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Asymmetric alkylation (PMB-Cl, (-)-Ipc₂BCl, -78°C)
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Oxidative cyclization (VO(acac)₂, TBHP, -20°C)
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Benzyl group exchange (BnBr, TBAI, 0°C)
Critical process parameters :
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Temperature control (±2°C) during cyclization to prevent epimerization
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Strict O₂ exclusion (<5 ppm) to avoid over-oxidation
Analytical Characterization
Identity confirmation requires multimodal analysis:
Impurity Profiling and Control
Major impurities originate from:
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic structure or the benzyloxy group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It can be utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2S,3R,5R)-2-(Benzyloxy)methyl-6-oxabicyclo[3.1.0]hexan-3-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the bicyclic core provides structural rigidity. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of 6-Oxabicyclo[3.1.0]hexane Derivatives
Key Observations:
- Stereochemical Differences : The stereoisomer (117641-39-1) shares the same molecular formula as the target compound but differs in configuration at C2 and C3. This alters physical properties (e.g., oil vs. crystalline form) and reactivity in asymmetric synthesis .
- Functional Group Modifications : Adding a second benzyloxy group (110567-22-1) increases hydrophobicity (MW 310.39 vs. 220.26) and may stabilize intermediates in multi-step syntheses . Conversely, replacing benzyloxy with hydroxyl groups (Compound 31) enhances hydrophilicity, favoring applications in glycosidase inhibition .
Pharmacological Analogues with Bicyclic Cores
Compounds like LY354740 (1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid) and its prodrug LY544344 exhibit anxiolytic activity via metabotropic glutamate receptor (mGluR) modulation . Unlike the target compound, these analogues feature amino and carboxylic acid groups, enabling ionic interactions with receptors. LY354740 shows potent anxiolytic effects (ED₅₀ 0.2–0.5 mg/kg) without benzodiazepine-like side effects, highlighting the impact of polar functional groups on CNS activity . In contrast, the benzyloxy and hydroxyl groups in the target compound likely limit blood-brain barrier penetration, directing its use toward peripheral applications or as a synthetic precursor.
Q & A
Q. How does its reactivity compare to similar bicyclic ethers (e.g., 6-oxabicyclo[3.1.0]hexane derivatives)?
- Methodological Answer :
| Property | This Compound | Ethyl 6-Oxabicyclohexane Carboxylate |
|---|---|---|
| Ring Strain Energy | 18 kcal/mol | 22 kcal/mol |
| Electrophilic Reactivity | Moderate (C2 > C5) | High (C3 ester) |
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